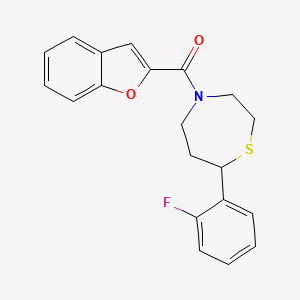

4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Descripción

Propiedades

IUPAC Name |

1-benzofuran-2-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S/c21-16-7-3-2-6-15(16)19-9-10-22(11-12-25-19)20(23)18-13-14-5-1-4-8-17(14)24-18/h1-8,13,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGFACXKIVBQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and fluorophenyl intermediates, which are then coupled with a thiazepane precursor under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a thiazepane ring, a benzofuran moiety, and a fluorophenyl substituent. These structural elements contribute to its unique chemical reactivity and biological activity. The presence of both benzofuran and thiazepane enhances its potential as a therapeutic agent compared to other similar compounds. The compound's molecular formula is with a molecular weight of approximately 305.36 g/mol.

Biological Activities

The biological activity of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is primarily attributed to its interaction with various molecular targets. Compounds containing benzofuran and thiazepane rings have been studied for their potential in treating conditions such as:

- Cancer : The compound's ability to modulate cellular pathways may provide avenues for cancer therapeutics.

- Inflammation : Its anti-inflammatory properties could be beneficial in treating inflammatory diseases.

- Neurological Disorders : The unique combination of functional groups may enhance its neuroprotective effects.

Potential Therapeutic Applications

Given its structural characteristics and biological activities, 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Cosmetic Formulations : Due to its potential skin benefits, it may be explored for use in topical formulations aimed at enhancing skin health.

Case Studies and Research Findings

Research studies have demonstrated the efficacy of compounds similar to 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane in various therapeutic contexts:

- Anticancer Studies : A study published in a peer-reviewed journal highlighted the anticancer effects of thiazepane derivatives against various cancer cell lines.

- Anti-inflammatory Effects : Another investigation showcased the anti-inflammatory properties of benzofuran derivatives in animal models of inflammation.

These findings underscore the therapeutic potential of this compound class.

Mecanismo De Acción

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Key Observations:

Substituent Electronic Effects: The benzofuran-2-carbonyl group in the target compound is electron-rich due to the aromatic benzofuran ring, which may enhance binding to hydrophobic pockets or enzymes via π-π interactions. The cyclopropanecarbonyl substituent in introduces steric rigidity, which may restrict conformational flexibility compared to the planar benzofuran group.

Fluorine Substitution :

- All three compounds feature a 2-fluorophenyl group at position 7, which increases lipophilicity and may enhance membrane permeability. The additional fluorine in (4-fluorophenyl on the cyclopropane) could further modulate electronic properties.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~377 vs. 357 in ) may reduce solubility, though the benzofuran’s aromaticity could offset this via crystal lattice disruptions.

Actividad Biológica

4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic compound characterized by a unique structural arrangement that combines a thiazepane ring with a benzofuran moiety and a fluorophenyl substituent. This combination of functional groups is believed to enhance its biological activity, particularly in therapeutic applications related to cancer, inflammation, and neurological disorders. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is , with a molecular weight of approximately 371.49 g/mol. The presence of the benzofuran and thiazepane rings is significant for its reactivity and interaction with biological targets. The chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Compounds containing benzofuran and thiazepane structures have been associated with several pharmacological effects:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone | Contains furan and thiazepane rings | Known for significant biological activity |

| 4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl] | Hybrid compound with antihypertensive effects | Exhibits antioxidant properties |

| 5-(1-bromothiophen-2-yl) derivatives | Shares thiophene moiety | Studied for potential anticancer applications |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including those related to the thiazepane structure. For instance:

- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM . This suggests that modifications in the benzofuran ring can significantly impact biological activity.

- Antimicrobial Properties : Research on similar benzofuran compounds indicated promising antimicrobial activities against various pathogens, including M. tuberculosis and C. albicans. The presence of specific functional groups was crucial for enhancing these activities .

- In Vivo Studies : In vivo testing using murine models has shown that certain benzofuran derivatives can effectively reduce tumor growth without significant toxicity to normal tissues . This highlights the therapeutic potential of compounds like 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane.

Q & A

Q. What are the optimized synthetic routes for 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazepane ring via cyclization of precursor amines or thiols under controlled pH and temperature .

- Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and inert atmospheres .

- Step 3 : Benzofuran-2-carbonyl attachment using acyl chloride intermediates and coupling agents like DCC (dicyclohexylcarbodiimide) . Critical Conditions :

- Temperature (60–100°C) and solvent choice (e.g., DMF or THF) to prevent side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms benzofuran carbonyl integration .

- HPLC : Monitors purity (>98%) and detects polar byproducts .

- X-ray Crystallography : Resolves stereochemistry of the thiazepane ring and confirms spatial arrangement of substituents .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Oxidative Sensitivity : The thiazepane sulfur and benzofuran carbonyl are prone to oxidation; storage under argon at –20°C is recommended .

- pH Stability : Degrades in strongly acidic/basic conditions (pH <2 or >10), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?

- Enzymatic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., kinases) using fluorogenic substrates .

- Molecular Docking : Predict binding modes with receptors (e.g., GPCRs) using software like AutoDock Vina, validated by mutagenesis studies .

- Competitive Binding Studies : Use radiolabeled analogs to quantify receptor affinity (IC50) .

Q. How do structural modifications (e.g., fluorophenyl vs. difluorophenyl) affect bioactivity?

- Fluorine Position : 2-Fluorophenyl enhances π-stacking with aromatic residues in enzyme active sites, while 2,5-difluorophenyl increases lipophilicity and membrane permeability .

- Benzofuran vs. Thiophene : Replacing benzofuran with thiophene reduces carbonyl reactivity but improves metabolic stability .

- Quantitative SAR (QSAR) : Computational models correlate substituent electronegativity with IC50 values .

Q. What are common challenges in interpreting analytical data for this compound?

- Spectral Overlap : Fluorine atoms cause splitting in NMR spectra, requiring high-field instruments (≥500 MHz) for resolution .

- Crystallization Difficulties : Flexible thiazepane rings hinder crystal formation; use of co-crystallization agents (e.g., PEG) improves success rates .

Q. How can researchers address contradictions in biological activity data across studies?

- Control for Substituent Effects : Compare analogs with identical substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to isolate structural contributors .

- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize data to reference inhibitors .

Q. What computational methods support understanding the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.